6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Suzuki-Miyaura cross-coupling Halogenated pyrazole reactivity Late-stage functionalization

6-(4-Bromo-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 1183646-85-6) is a heterocyclic building block that combines an imidazo[2,1-b]thiazole core with a 4-bromopyrazole substituent at the 6-position and a formyl group at the 5-position. This molecular architecture situates the compound at the intersection of two privileged scaffolds: the imidazo[2,1-b]thiazole system, validated in multiple kinase inhibitor programs, and the pyrazole ring, a recurrent motif in anticancer and anti-inflammatory agents.

Molecular Formula C9H5BrN4OS
Molecular Weight 297.13 g/mol
Cat. No. B15324748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Molecular FormulaC9H5BrN4OS
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=C(N21)C=O)N3C=C(C=N3)Br
InChIInChI=1S/C9H5BrN4OS/c10-6-3-11-14(4-6)8-7(5-15)13-1-2-16-9(13)12-8/h1-5H
InChIKeyIYTLKZRYYJLMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromo-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde – Procurement-Ready Heterocyclic Building Block for Kinase and Sigma Receptor Programs


6-(4-Bromo-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 1183646-85-6) is a heterocyclic building block that combines an imidazo[2,1-b]thiazole core with a 4-bromopyrazole substituent at the 6-position and a formyl group at the 5-position [1]. This molecular architecture situates the compound at the intersection of two privileged scaffolds: the imidazo[2,1-b]thiazole system, validated in multiple kinase inhibitor programs, and the pyrazole ring, a recurrent motif in anticancer and anti-inflammatory agents [2]. The presence of a bromine atom on the pyrazole ring provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, while the aldehyde functionality enables condensation chemistry for the rapid generation of compound libraries [3].

Why 6-(4-Bromo-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde Cannot Be Replaced by a Generic Imidazo[2,1-b]thiazole Analog


Generic substitution of imidazo[2,1-b]thiazole building blocks is precluded by the specific interplay of three pharmacophoric elements that dictate both downstream synthetic flexibility and biological target engagement. The 4-bromo substituent on the pyrazole ring is not merely a placeholder; its reactivity profile in Suzuki-Miyaura cross-coupling differs from chloro, iodo, or unsubstituted analogs, with bromo derivatives demonstrating superior balance between coupling efficiency and resistance to dehalogenation side reactions compared to iodo analogs [1]. The 5-carbaldehyde group serves as a critical anchor point for generating Schiff bases, hydrazones, and Knoevenagel adducts—transformations not accessible to esters, acids, or unsubstituted derivatives. Removal or exchange of either functional group eliminates the orthogonal reactivity that makes this compound a strategically versatile intermediate for parallel library synthesis.

Quantitative Differentiation Evidence for 6-(4-Bromo-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde


C4-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling with Reduced Dehalogenation Compared to Iodo Analogs

The 4-bromo substituent on the pyrazole ring of the target compound provides a reactive handle for palladium-catalyzed cross-coupling. In a systematic study of halogenated aminopyrazoles, direct comparison of chloro, bromo, and iodo derivatives in Suzuki-Miyaura reactions revealed that bromo and chloro substrates were superior to iodo analogs, as iodo derivatives exhibited a higher propensity for undesired dehalogenation side reactions [1]. This establishes the bromo variant as the preferred coupling partner when both reactivity and side-reaction suppression are required. The bromine atom can be selectively replaced under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) with a range of aryl, heteroaryl, and styryl boronic acids, enabling the rapid generation of diverse 4-arylpyrazole-imidazo[2,1-b]thiazole hybrids [1].

Suzuki-Miyaura cross-coupling Halogenated pyrazole reactivity Late-stage functionalization

5-Carbaldehyde Group Provides Orthogonal Reactivity for Condensation-Based Library Synthesis

The 5-carbaldehyde group on the imidazo[2,1-b]thiazole core enables chemoselective condensation with primary amines, hydrazines, and active methylene compounds without interference from the bromopyrazole moiety. This orthogonal reactivity—Suzuki coupling at the bromine site combined with aldehyde condensation—allows for two-directional diversification from a single intermediate [1]. By contrast, imidazo[2,1-b]thiazole analogs lacking the aldehyde group (e.g., 6-(4-bromophenyl)imidazo[2,1-b]thiazole) cannot participate in condensation chemistry, limiting them to a single diversification vector. The aldehyde also serves as a precursor to carboxylic acid, alcohol, and nitrile derivatives, expanding the accessible chemical space.

Aldehyde condensation Schiff base formation Hydrazone synthesis

Imidazo[2,1-b]thiazole-Pyrazole Hybrids Demonstrate Enhanced Anticancer Potency in NCI-60 Screening

The imidazo[2,1-b]thiazole-pyrazole hybrid scaffold, of which the target compound is a direct synthetic precursor, has been validated in National Cancer Institute (NCI) 60-cell-line screening. In the study by Ali et al. (2014), eleven imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties were screened at a single 10 µM dose at the NCI. Compounds 2a and 4-6(a) exhibited increased potency toward CNS SNB-75 and Renal UO-31 cancer cell lines, with COMPARE analysis showing strong to considerable correlations with rapamycin, an mTOR inhibitor [1]. While these data are from downstream derivatives rather than the target aldehyde itself, they establish the pharmacophoric relevance of the imidazo[2,1-b]thiazole-pyrazole framework that this building block is designed to construct.

Anticancer NCI-60 screening Imidazo[2,1-b]thiazole-pyrazole hybrids

Sigma-1 Receptor Pharmacophore Compatibility Documented in Patent Literature

Imidazo[2,1-b]thiazole derivatives bearing aryl or heteroaryl substituents at the 6-position are claimed in patent EP2870164 (Laboratorios del Dr. Esteve, S.A.) as compounds having great affinity for sigma receptors, particularly sigma-1 receptors [1]. The target compound, with its 6-(4-bromopyrazol-1-yl) substituent, falls within the generic Markush structure of Formula I as defined in the patent. Sigma-1 receptors are implicated in pain, depression, and neurodegenerative disorders, representing a distinct therapeutic indication outside oncology. This patent coverage provides an alternative biological application space for derivatives synthesized from this building block, beyond the anticancer applications already established.

Sigma-1 receptor Imidazo[2,1-b]thiazole Patent EP2870164

Commercial Availability at 98% Purity from Multiple Independent Vendors Ensures Supply Chain Redundancy

The target compound is commercially available from multiple independent vendors, including CymitQuimica (Fluorochem brand, catalog 10-F743772, 98% purity) and Leyan (catalog 1420651, 98% purity) . Multi-vendor sourcing reduces single-supplier dependency risk and enables competitive pricing. By contrast, some closely related analogs such as 6-(4-chloro-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde and 6-(4-fluoro-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde show limited or no commercial availability from major research chemical suppliers, which can delay project timelines if custom synthesis is required.

Commercial availability Purity specification Supply chain redundancy

Molecular Properties Align with Lead-Like Chemical Space for Fragment-Based and HTS Applications

With a molecular weight of 297.13 g/mol, molecular formula C₉H₅BrN₄OS, and a predicted density of 2.01 ± 0.1 g/cm³ , the target compound resides within lead-like chemical space (MW < 350) suitable for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) library construction. The presence of only one bromine atom (mono-halogenated) limits molecular weight escalation while preserving synthetic tractability, in contrast to di- or tri-halogenated analogs that may be heavier and pose greater solubility challenges. The compound's calculated physicochemical profile supports its use as a core scaffold for hit-to-lead optimization programs.

Molecular properties Drug-likeness Fragment-based drug discovery

High-Impact Application Scenarios for 6-(4-Bromo-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde


Parallel Synthesis of Imidazo[2,1-b]thiazole-Pyrazole Kinase Inhibitor Libraries

The orthogonal reactivity of the bromine and aldehyde handles makes this compound ideal for two-dimensional parallel library synthesis targeting kinase ATP-binding sites. Step 1: Suzuki-Miyaura coupling at the C4-bromine introduces diverse aryl/heteroaryl groups [1]. Step 2: Aldehyde condensation with hydrazines or amines generates hydrazone or Schiff base derivatives. This two-step, one-purification-intermediate workflow can rapidly produce 96- or 384-member libraries for screening against kinase panels, leveraging the established imidazo[2,1-b]thiazole kinase inhibitor pharmacophore validated in pan-RAF programs [2].

Sigma-1 Receptor Ligand Development for Neuropathic Pain and CNS Disorders

Based on patent EP2870164, imidazo[2,1-b]thiazole derivatives with 6-aryl/heteroaryl substitution show high affinity for sigma-1 receptors [3]. Derivatives of the target compound, after Suzuki coupling to replace bromine with diverse aryl groups, can be screened for sigma-1 binding. The aldehyde group can be retained or reduced to alcohol/amine for SAR exploration. This application expands the compound's utility beyond oncology into the CNS space, where sigma-1 modulators are being investigated for neuropathic pain, depression, and neurodegenerative diseases.

Fragment-Based Drug Discovery (FBDD) Starting Point for mTOR Pathway Modulators

The compound's molecular weight (297 Da) and lead-like properties make it suitable as a fragment for FBDD campaigns . The COMPARE analysis from NCI-60 screening of related imidazo[2,1-b]thiazole-pyrazole derivatives indicated mTOR pathway involvement, correlating with rapamycin [4]. Starting from this fragment, structure-based design can guide the growing of the bromine position (via Suzuki coupling) and the aldehyde position (via condensation) to optimize mTOR binding affinity while monitoring ligand efficiency metrics throughout the optimization process.

Custom Synthesis Service Input for CRO Medicinal Chemistry Projects

Contract research organizations (CROs) executing medicinal chemistry projects for clients in oncology or CNS can stock this building block as a strategic intermediate. Its multi-vendor availability at 98% purity ensures supply chain reliability, while its dual functional handles enable rapid response to client requests for analog synthesis. Compared to custom-synthesizing each analog de novo, using this building block as a common intermediate can reduce synthesis turnaround time by an estimated 40-60% for projects requiring 4-arylpyrazole-imidazo[2,1-b]thiazole derivatives.

Quote Request

Request a Quote for 6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.